![molecular formula C5H3N5 B14726184 Pyrido[2,3-e][1,2,3,4]tetrazine CAS No. 6133-56-8](/img/structure/B14726184.png)
Pyrido[2,3-e][1,2,3,4]tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-e][1,2,3,4]tetrazine is a heterocyclic compound that contains a fused ring system composed of a pyridine ring and a tetrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-e][1,2,3,4]tetrazine typically involves the treatment of 2- and 4-amino-3-(tert-butyl-NNO-azoxy)pyridines with nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄). This reaction yields this compound 1,3-dioxide and its derivatives . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the pyridine or tetrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents (e.g., N₂O₅, NO₂BF₄), reducing agents, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different electronic and structural properties .
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-e][1,2,3,4]tetrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrido[2,3-e][1,2,3,4]tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and interacting with biological macromolecules. Its unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various biological activities.
Pyrazino[2,3-e][1,2,3,4]tetrazine: A nitrogen-rich compound with high-energy density properties.
Triazines: Another class of nitrogen-containing heterocycles with diverse applications in chemistry and biology.
Uniqueness
Pyrido[2,3-e][1,2,3,4]tetrazine is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and as a bioactive molecule .
Eigenschaften
CAS-Nummer |
6133-56-8 |
|---|---|
Molekularformel |
C5H3N5 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
pyrido[2,3-e]tetrazine |
InChI |
InChI=1S/C5H3N5/c1-2-4-5(6-3-1)8-10-9-7-4/h1-3H |
InChI-Schlüssel |
ZFYVBMVMEOCSBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







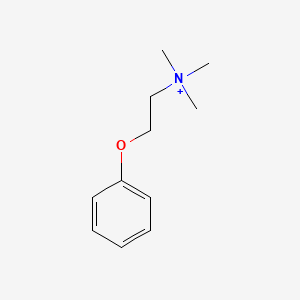
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
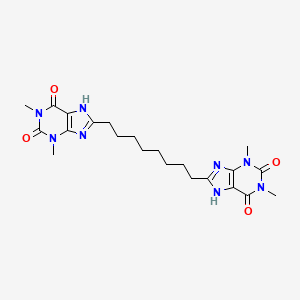
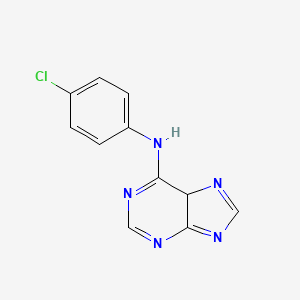
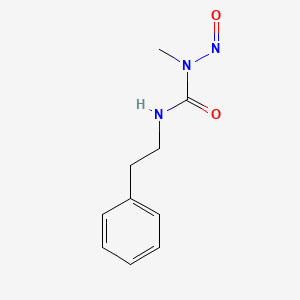
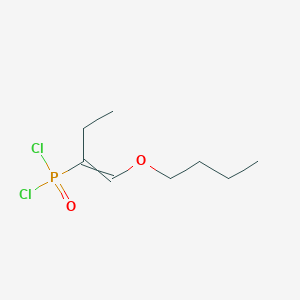

![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)
